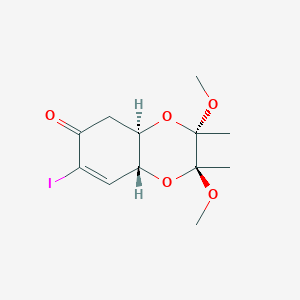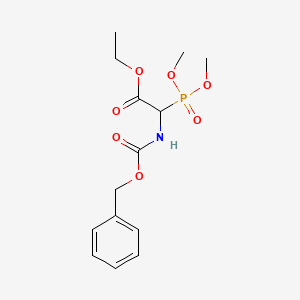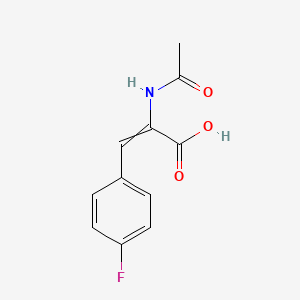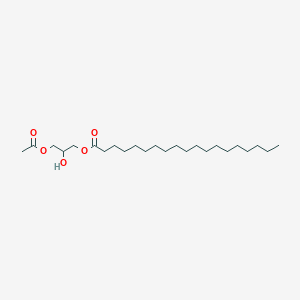
Estrone β-D-Glucuronide Triacetate Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrone β-D-Glucuronide Triacetate Methyl Ester (EβGTA) is a synthetic compound used in scientific research. It is a glucuronide ester of estrone, a naturally occurring hormone found in the human body, and is a derivative of the steroid hormone estradiol. EβGTA has several advantages over other estrone derivatives, including increased stability and increased solubility, making it an ideal compound for use in laboratory experiments. This article will discuss the synthesis method of EβGTA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for its use.
Scientific Research Applications
Photocatalytic Removal in Water Treatment
Estrone, a natural hormone estrogen, has been identified as an endocrine-disrupting compound (EDC) present in trace levels in water, interfering with the normal function of endocrine systems in humans and wildlife. A systematic review highlighted the use of photocatalysis, particularly TiO2 as a catalyst, for the effective degradation or photocatalytic removal of estrone from water sources. The removal rate of estrone is enhanced with a higher load of the catalyst or with a modified catalyst, and certain conditions such as specific pH levels and radiation wavelengths are preferred for optimum results in different matrices, including ultra-pure water and wastewater (Sánchez-Barbosa, Villagran-Sánchez, & Armenise-Gil, 2019).
Environmental Contamination and Livestock Wastes
Livestock wastes are recognized as potential sources of EDCs, including estrogens like estrone. These compounds, even at low concentrations, have been shown to adversely affect the reproductive biology of aquatic species. The environmental fate of these estrogens is complex, with studies indicating both degradation and persistence in various conditions. More research is needed to understand the types, amounts, and the fate of these manure-borne estrogens to minimize the risk of contamination in waterways (Hanselman, Graetz, & Wilkie, 2003).
Clinical Implications and Biomarker Potential
Estrone sulfate (E1S) is identified as the most abundant circulating estrogen, with potential use as a biomarker in conditions where estimating low levels or changes in relative levels of estrogens is crucial. The measurement of E1S could offer advantages in certain clinical scenarios, such as risk stratification for breast cancer, monitoring response to hormonal therapy for malignancy, and more. However, E1S remains a rarely ordered test, indicating the need for further investigation into its potential applications in clinical laboratory medicine (Rezvanpour & Don-Wauchope, 2017).
Mechanism of Action
The mechanism of action of “Estrone β-D-Glucuronide Triacetate Methyl Ester” is not explicitly mentioned in the available resources. However, estrone glucuronide, a related compound, serves as a long-lasting reservoir of estradiol that effectively extends its terminal half-life of oral estradiol .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Estrone β-D-Glucuronide Triacetate Methyl Ester involves the protection of the hydroxyl groups of estrone, followed by glucuronidation and acetylation. The final step involves the methylation of the glucuronide group.", "Starting Materials": [ "Estrone", "Glucuronic acid", "Acetic anhydride", "Methanol", "Dimethylformamide", "Triethylamine", "Dicyclohexylcarbodiimide", "Methyl iodide" ], "Reaction": [ "Protection of the hydroxyl groups of estrone using acetic anhydride and triethylamine in dimethylformamide", "Glucuronidation of the protected estrone using glucuronic acid, dicyclohexylcarbodiimide, and dimethylformamide", "Deprotection of the acetyl groups using sodium methoxide in methanol", "Acetylation of the glucuronide using acetic anhydride and triethylamine in dimethylformamide", "Methylation of the glucuronide using methyl iodide and potassium carbonate in dimethylformamide" ] } | |
| 27537-72-0 | |
Molecular Formula |
C₃₁H₃₈O₁₁ |
Molecular Weight |
586.63 |
synonyms |
17-Oxoestra-1,3,5(10)-trien-3-yl-β-D-glucopyranosiduronic Acid Triacetate Methyl Ester; 3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-trien-17-one Methyl Ester Triacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)


![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)
